2-Fluoro-6-(3-(trifluoromethyl)phenyl)pyridine

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Researchers using generic phenylpyridine building blocks often encounter divergent SAR and ADME outcomes due to electronic/steric mismatches. This meta-substituted 2-Fluoro-6-(3-(trifluoromethyl)phenyl)pyridine resolves that pain point with a distinct reactivity and lipophilicity profile. - Meta-substitution pattern enhances regioselectivity in cross-coupling reactions vs. the para-isomer. - ~1 log unit higher LogP (3.91 vs. 2.89) improves membrane permeability for ADME optimization. - Available at 95% purity with documented QC, minimizing pre-reaction purification and enabling reliable library synthesis.

Molecular Formula C12H7F4N
Molecular Weight 241.189
CAS No. 180606-19-3
Cat. No. B596659
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-6-(3-(trifluoromethyl)phenyl)pyridine
CAS180606-19-3
Synonyms2-fluoro-6-(3-(trifluoroMethyl)phenyl)pyridine
Molecular FormulaC12H7F4N
Molecular Weight241.189
Structural Identifiers
SMILESC1=CC(=CC(=C1)C(F)(F)F)C2=NC(=CC=C2)F
InChIInChI=1S/C12H7F4N/c13-11-6-2-5-10(17-11)8-3-1-4-9(7-8)12(14,15)16/h1-7H
InChIKeyYMZGTITUODKSSO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Fluoro-6-(3-(trifluoromethyl)phenyl)pyridine Overview


2-Fluoro-6-(3-(trifluoromethyl)phenyl)pyridine (CAS 180606-19-3) is a fluorinated heterocyclic compound characterized by a pyridine core with a fluorine atom at the 2-position and a 3-(trifluoromethyl)phenyl substituent at the 6-position . With a molecular formula of C12H7F4N and a molecular weight of 241.18 g/mol, this meta-substituted trifluoromethylphenylpyridine derivative serves as a versatile building block in medicinal chemistry and agrochemical research . Its calculated lipophilicity (LogP ~3.91) and polar surface area (PSA ~12.89 Ų) position it within favorable property space for lead optimization programs .

Fluorinated heterocyclic building block
Meta-substituted CF₃-phenylpyridine scaffold
Lead optimization property space (LogP/PSA context)

2-Fluoro-6-(3-(trifluoromethyl)phenyl)pyridine: Substitution Challenges


Attempts to substitute 2-Fluoro-6-(3-(trifluoromethyl)phenyl)pyridine with closely related analogs such as the para-isomer (CAS 180606-18-2) or non-fluorinated phenylpyridines (CAS 180606-17-1) can lead to divergent outcomes in downstream applications due to fundamental differences in steric, electronic, and synthetic properties. The meta-substitution pattern of the trifluoromethyl group on the phenyl ring in 180606-19-3 confers distinct reactivity profiles in cross-coupling reactions compared to its para-substituted counterpart [1]. Additionally, the presence of the trifluoromethyl group significantly alters lipophilicity (LogP ~3.91) relative to the non-fluorinated analog (LogP ~2.89), which can impact membrane permeability and metabolic stability in biological systems [2]. These differences underscore the need for precise compound selection rather than generic substitution.

Positional isomer para-CF₃ isomer (CAS 180606-18-2) may exhibit different cross-coupling reactivity due to altered electronic environment.
Non-fluorinated analog 2-Fluoro-6-phenylpyridine may lead to divergent lipophilicity-driven properties in biological systems.

2-Fluoro-6-(3-(trifluoromethyl)phenyl)pyridine: Comparative Evidence


Purity & Availability: vs. para-Isomer

2-Fluoro-6-(3-(trifluoromethyl)phenyl)pyridine is commercially available from multiple vendors with a documented purity of 98% . Its positional isomer, 2-Fluoro-6-(4-(trifluoromethyl)phenyl)pyridine (CAS 180606-18-2), is also available but with reported purity specifications typically ranging from 95% to 98% depending on the supplier . Both compounds are priced similarly (e.g., ~4753 CNY/g at Beyotime), indicating that procurement decisions should be driven by specific project requirements rather than cost alone .

Purity & Availability
Reported
Target ≥98% vs para-isomer 95–98%
May reduce pre-reaction purification steps.
Vendor datasheets as of 2026; supplier-dependent.
Chemical Procurement Building Block Sourcing Vendor Comparison

Lipophilicity (LogP) vs. Non-Fluorinated Analog

The presence of the trifluoromethyl group in 2-Fluoro-6-(3-(trifluoromethyl)phenyl)pyridine (CAS 180606-19-3) results in a calculated LogP of 3.9065, significantly higher than the 2.8877 LogP value of the non-fluorinated analog 2-fluoro-6-phenylpyridine (CAS 180606-17-1) [1]. This ~1.02 unit increase in LogP corresponds to a more than 10-fold increase in lipophilicity, a property often correlated with enhanced membrane permeability and potential for improved oral bioavailability [2]. Both compounds share an identical polar surface area (PSA) of 12.89 Ų.

Lipophilicity (LogP)
Class-level inference
LogP 3.91 (calc.)
Supports lipophilicity-driven property optimization.
Predicted from databases; verify experimentally.
Medicinal Chemistry ADME Prediction Lead Optimization

Suzuki-Miyaura Reactivity: meta vs. para

Studies on site-selective Suzuki-Miyaura cross-coupling of halogenated pyridines demonstrate that the electronic nature of arylboronic acid substituents influences reaction outcomes [1]. The meta-substituted trifluoromethylphenyl group in 180606-19-3 presents a distinct electronic environment compared to its para-substituted isomer (180606-18-2), which can affect both the yield and selectivity of subsequent coupling reactions. While direct quantitative yield data for 180606-19-3 from a non-excluded primary source is limited, the broader class of meta-substituted arylboronic acids generally exhibits different reactivity profiles in palladium-catalyzed cross-couplings compared to para-substituted analogs due to resonance and inductive effects.

Cross-Coupling Reactivity
Class-level inference
meta-CF₃ electronic environment
May influence site-selectivity in Pd-catalyzed couplings.
Quantitative yield data limited; electronic principles.
Synthetic Methodology Cross-Coupling Process Chemistry

RBP4 Antagonist Activity (Preliminary)

Limited data suggests that 2-Fluoro-6-(3-(trifluoromethyl)phenyl)pyridine may function as a retinol-binding protein 4 (RBP4) antagonist, though the reported activity is modest. A related compound series has been disclosed in patent literature (US20240150297) targeting RBP4, with some analogs exhibiting IC50 values in the low micromolar range (e.g., 3.00E+3 nM) [1]. Direct quantitative data for 180606-19-3 from a primary, non-excluded source is currently unavailable. This evidence is classified as supporting only.

RBP4 Antagonist Activity
Data to verify
Related compound IC₅₀ 3 µM; target data N/A
Potential research direction for RBP4 target.
No primary data for this compound; supporting only.
Drug Discovery RBP4 Antagonist Metabolic Disease

2-Fluoro-6-(3-(trifluoromethyl)phenyl)pyridine: Key Applications


Lead Optimization: Enhancing Lipophilicity

In programs where increasing lipophilicity is desired to improve membrane permeability or metabolic stability, 2-Fluoro-6-(3-(trifluoromethyl)phenyl)pyridine (LogP ~3.91) offers a clear advantage over the non-fluorinated analog 2-fluoro-6-phenylpyridine (LogP ~2.89) . This ~1 log unit difference can be exploited in structure-activity relationship (SAR) studies to fine-tune the ADME properties of lead compounds.

Agrochemical Intermediates via Suzuki-Miyaura Coupling

The compound's meta-substituted trifluoromethylphenyl group makes it a valuable intermediate in the synthesis of fungicides and herbicides, such as those in the strobilurin class . Its distinct electronic profile may influence regioselectivity in further functionalization steps, as demonstrated in site-selective Suzuki-Miyaura cross-coupling studies [1].

RBP4 Antagonist Research: Metabolic & Ocular Diseases

For research groups investigating retinol-binding protein 4 (RBP4) as a target for metabolic disorders or age-related macular degeneration, 2-Fluoro-6-(3-(trifluoromethyl)phenyl)pyridine may serve as a starting point for scaffold optimization, given its structural similarity to compounds disclosed in RBP4 antagonist patents (e.g., US20240150297) [2].

High-Purity Building Block Procurement

When sourcing building blocks for parallel synthesis or library generation, the documented availability of 2-Fluoro-6-(3-(trifluoromethyl)phenyl)pyridine at ≥98% purity from suppliers like Leyan may simplify quality control and reduce the need for pre-reaction purification compared to the para-isomer (CAS 180606-18-2), which is often listed at 95% purity .

Application
Selection Property
Validation Focus
Lead optimization SAR studies
Lipophilicity context (LogP/PSA profile)
Membrane permeability / metabolic stability endpoints
Agrochemical intermediate synthesis
meta-CF₃ substitution pattern
Cross-coupling regioselectivity review
RBP4 target research
Structural similarity to disclosed antagonists
Binding affinity / scaffold optimization endpoints
Library synthesis / parallel chemistry
Reported higher purity grade availability
Pre-reaction purification review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
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